

Physical and chemical properties of Catalpalactone

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Compound of Interest

Compound Name: Catalpalactone

Cat. No.: B15618481

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Catalpalactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring lactone first isolated from plants of the *Catalpa* genus, has emerged as a compound of significant scientific interest. Possessing a unique chemical structure, it has demonstrated a range of biological activities, most notably anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Catalpalactone**, detailed summaries of its biological activities with associated signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Physical and Chemical Properties

Catalpalactone is a member of the 2-benzofurans. While a complete experimental dataset for all its physical properties is not readily available in the current literature, the following tables summarize its known and predicted characteristics.

Table 1: General and Chemical Properties of **Catalpalactone**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₄ O ₄	[1][2]
Molecular Weight	258.27 g/mol	[1][2]
IUPAC Name	3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one	[1]
CAS Number	1585-68-8	[1][2]
Canonical SMILES	<chem>CC1(CC=C(C(=O)O1)C2C3=C C=CC=C3C(=O)O2)C</chem>	[1]
InChI Key	GFYSRANGENPXDF-UHFFFAOYSA-N	[1]

Table 2: Predicted Physical Properties of **Catalpalactone**

Property	Predicted Value	Source(s)
Boiling Point	467.1 ± 45.0 °C at 760 mmHg	[1]
Melting Point	Data not available in search results.	[2]
Solubility in Water	2022 mg/L @ 25 °C (estimated)	[1]
Solubility in Organic Solvents	Data not available in search results.	[2]

Note: The melting point and solubility in common organic solvents have not been experimentally determined in the surveyed literature.

Spectroscopic Data

The structural elucidation of **Catalpalactone** has been primarily achieved through spectroscopic techniques. While experimentally obtained spectra are not widely published,

predicted data based on its known structure are available and crucial for its identification.

Table 3: Predicted ^1H and ^{13}C NMR Spectral Data for **Catalpalactone**

^1H NMR		^{13}C NMR	
Position	Predicted Chemical Shift (δ , ppm)	Position	Predicted Chemical Shift (δ , ppm)
Aromatic Protons	7.0 - 8.0	C-2	160 - 170
Olefinic Proton	6.0 - 6.5	C-3	70 - 80
Methine Proton	5.0 - 5.5	C-3a	130 - 140
Methylene Protons	2.5 - 3.0	C-4	120 - 130
Methyl Protons	1.0 - 1.5	C-5	125 - 135
C-6	125 - 135		
C-7	120 - 130		
C-7a	140 - 150		
C-2'	160 - 170		
C-3'	120 - 130		
C-4'	130 - 140		
C-5'	30 - 40		
C-6'	80 - 90		
CH_3	20 - 30		
CH_3	20 - 30		

Table 4: Predicted Infrared (IR) and UV-Visible Spectroscopy Data for **Catalpalactone**

Spectroscopy	Functional Group / Transition	Predicted Absorption
IR	C=O (Lactone)	1750 - 1780 cm ⁻¹
C=C (Aromatic)	1600, 1450 cm ⁻¹	
C-O (Ester)	1000 - 1300 cm ⁻¹	
C-H (Aromatic)	3000 - 3100 cm ⁻¹	
C-H (Aliphatic)	2850 - 3000 cm ⁻¹	
UV-Vis	$\pi \rightarrow \pi^*$	Data not available in search results.

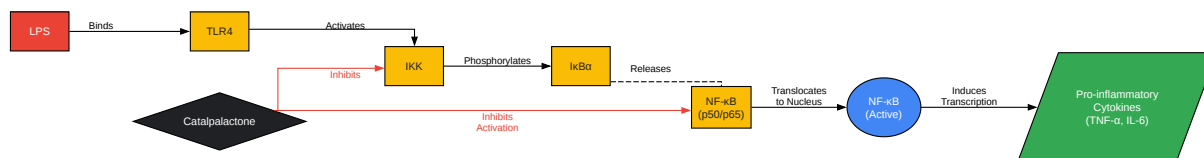
Biological Activities and Signaling Pathways

Catalpalactone has demonstrated significant anti-inflammatory and neuroprotective properties through the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects

Catalpalactone has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the suppression of key signaling cascades.

- Inhibition of NF- κ B Pathway:** **Catalpalactone** prevents the activation of Nuclear Factor-kappa B (NF- κ B), a pivotal transcription factor in the inflammatory response. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α).
- Suppression of STAT-1 and IRF3 Activation:** The compound also inhibits the activation of Signal Transducer and Activator of Transcription 1 (STAT-1) and Interferon Regulatory Factor 3 (IRF3), further contributing to its anti-inflammatory profile.



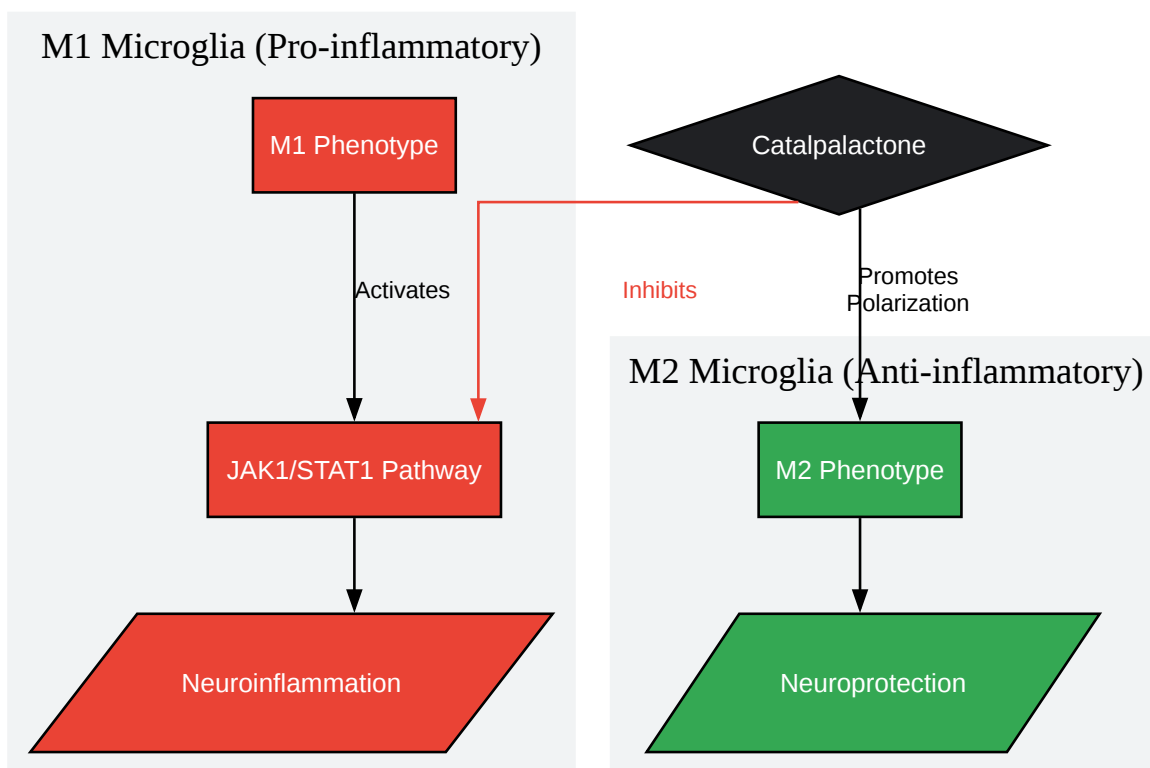
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Anti-inflammatory signaling pathway of **Catalpalactone**.

Neuroprotective Effects

In the context of neurological inflammation, **Catalpalactone** exhibits neuroprotective properties by modulating microglial polarization.

- **Microglial Polarization:** It promotes the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
- **Inhibition of JAK/STAT1 Pathway:** This neuroprotective mechanism is linked to the inhibition of the Janus kinase (JAK)/STAT1 signaling pathway in M1 microglia. By suppressing this pathway, **Catalpalactone** helps to mitigate neuroinflammation and protect neurons from damage.



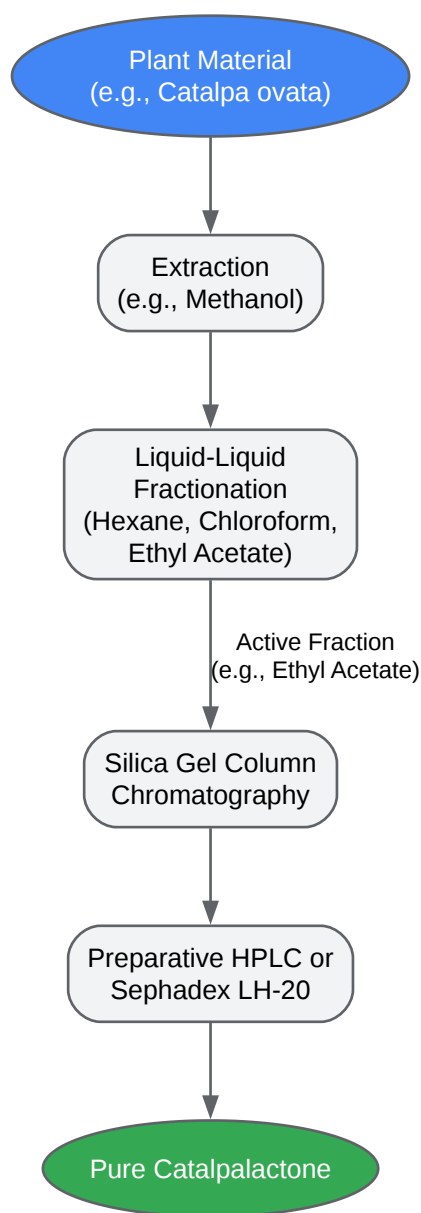
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Neuroprotective mechanism of **Catalpalactone** via microglial polarization.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **Catalpalactone**.

Isolation and Purification of Catalpalactone



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General workflow for the isolation and purification of **Catalpalactone**.

Methodology:

- Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., stems, leaves) of *Catalpa ovata*.
- Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol) at room temperature for several days. Filter and concentrate the solvent under reduced

pressure to yield a crude extract.

- **Fractionation:** Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- **Bioassay-Guided Isolation:** Test each fraction for the desired biological activity (e.g., anti-inflammatory). The most potent fraction is selected for further separation.
- **Chromatographic Purification:** Subject the active fraction to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient). Collect fractions and monitor by thin-layer chromatography (TLC).
- **Final Purification:** Purify the pooled fractions containing the compound of interest using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure **Catalpalactone**.
- **Structural Confirmation:** Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HRMS), ^1H NMR, and ^{13}C NMR spectroscopy.

Anti-inflammatory Activity Assay in LPS-Induced RAW264.7 Cells

Cell Culture:

- Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Nitric Oxide (NO) Production Assay (Griess Assay):

- Seed RAW264.7 cells in a 96-well plate at a density of 2×10^5 cells/mL and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Catalpalactone** (e.g., 5, 10, 30, 50 μM) for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) for 18 hours.

- Collect 100 μ L of the culture supernatant and mix with 100 μ L of Griess reagent in a new 96-well plate.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate nitrite concentrations using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression (e.g., iNOS, p-STAT1):

- Seed RAW264.7 cells in a 6-well plate and treat with **Catalpalactone** and/or LPS as described above.
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, p-STAT1, β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Catalpalactone is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanisms of action, involving the modulation of key signaling pathways such as NF- κ B and JAK/STAT, make it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical

guide provides a consolidated resource of its known properties and experimental methodologies to facilitate future research and drug development efforts. Further studies are warranted to fully elucidate its therapeutic potential, including the determination of its complete physicochemical profile and its efficacy in in vivo models of disease.

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